N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 99063-88-4
VCID: VC21379809
InChI: InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
SMILES: CCCCNC(=O)CC1C(=O)N=C(S1)N
Molecular Formula: C9H15N3O2S
Molecular Weight: 229.3g/mol

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

CAS No.: 99063-88-4

Cat. No.: VC21379809

Molecular Formula: C9H15N3O2S

Molecular Weight: 229.3g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide - 99063-88-4

Specification

CAS No. 99063-88-4
Molecular Formula C9H15N3O2S
Molecular Weight 229.3g/mol
IUPAC Name 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide
Standard InChI InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
Standard InChI Key FFBPHMIUFVJBOZ-UHFFFAOYSA-N
SMILES CCCCNC(=O)CC1C(=O)N=C(S1)N
Canonical SMILES CCCCNC(=O)CC1C(=O)N=C(S1)N

Introduction

Chemical Structure and Properties

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide belongs to the broader class of 2-imino-4-oxo-1,3-thiazolidin derivatives. Its structure features a five-membered thiazolidine ring containing sulfur and nitrogen atoms, with an imino group at position 2, a carbonyl group at position 4, and an acetamide side chain with a butyl terminus at position 5.

Molecular Identifiers

The compound is characterized by the following identifiers:

PropertyValue
Chemical NameN-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Molecular FormulaC9H15N3O2S
SMILES NotationCCCCNC(=O)CC1SC(=N)NC1=O
Vitas-M Lab IDSTK951277
Structural Classification2-imino-4-thiazolidinone derivative

Physicochemical Properties

Based on the structural features of this compound and related thiazolidinone derivatives, the following physicochemical properties can be inferred:

PropertyCharacteristic
AppearanceCrystalline solid
Molecular Weight229.3 g/mol (calculated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count4
LipophilicityModerate (due to butyl chain)
SolubilityLimited water solubility, improved solubility in organic solvents

Synthetic Approaches

General Synthetic Routes for 2-imino-4-thiazolidinones

Multiple synthetic pathways have been developed for the preparation of 2-imino-4-thiazolidinone derivatives, which can be adapted for the synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide.

Thiourea-Based Synthesis

A common approach involves the reaction of thiourea with appropriate α-halo acids or acid derivatives:

  • Reaction of α-bromo acetyl bromide with thiourea can yield 2-amino-4-thiazolidinone in 25% yield .

  • For substituted derivatives, α-haloacids or acid chlorides can be condensed with thiourea in the presence of sodium acetate .

Maleimide Condensation

Another viable approach specifically for N-substituted derivatives involves:

  • Condensation of N-substituted maleimides with thiourea derivatives to produce 4-thiazolidinones .

  • When buffer solutions of N-ethylmaleimide and thiourea were left for 2 days at room temperature, N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamide was obtained in 74% yield .

Proposed Synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Based on the literature for similar compounds, the target molecule could be synthesized through:

  • Reaction of N-butylmaleimide with thiourea under mild basic conditions

  • Alternative approach involving chloroacetamide derivatives:

    • Acylation of butylamine with chloroacetyl chloride

    • Subsequent reaction with thiourea to form the thiazolidinone ring

Biological Activities and Applications

Antimicrobial Properties

Thiazolidinone derivatives have demonstrated significant antimicrobial activities against various pathogens:

Pathogen TypeActivity LevelTarget Organisms
Gram-positive bacteriaModerate to HighStaphylococcus aureus, Bacillus subtilis
Gram-negative bacteriaModerateEscherichia coli, Klebsiella pneumonia
FungiVariableCandida albicans, Aspergillus niger

Several studies have shown that 2-imino-4-thiazolidinone derivatives exhibit antibacterial activities comparable to standard antibiotics in certain cases .

Anti-inflammatory Activity

Compounds in this class have demonstrated anti-inflammatory properties:

  • Several derivatives containing the 2,4-dioxothiazolidin-5-ylidene structure exhibited anti-inflammatory activity comparable to indomethacin as the standard .

  • The mechanism likely involves inhibition of inflammatory mediators or pathways.

Immunomodulatory Effects

2-Imino-thiazolidin-4-one derivatives have been identified as potent S1P1 receptor agonists:

  • They can block the egress of T-lymphocytes from thymus and lymphoid organs

  • These compounds hold promise for the oral treatment of autoimmune disorders .

Other Biological Activities

Additional potential applications include:

  • Anticancer activity: Related derivatives have shown cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), LNCaP (prostate carcinoma), and SW-480 (colon adenocarcinoma) .

  • Antioxidant properties: Several 5-benzylidene-4-thiazolidinone derivatives have demonstrated dual activity as antioxidant agents and aldose reductase inhibitors .

Structure-Activity Relationships

Key Structural Features Affecting Activity

Based on studies of related compounds, the following structure-activity relationships can be inferred:

Structural FeatureEffect on Activity
Imino group at C-2Essential for activity; contributes to hydrogen bonding
Carbonyl at C-4Critical for receptor interaction and biological activity
N-3 positionMost permissive locus for modification; influences solubility and bioavailability
C-5 positionSubstitution affects potency and selectivity
Butyl chainMay enhance lipophilicity and membrane permeability

Modification Strategies

Several approaches have been employed to optimize the activity of thiazolidinone derivatives:

  • N-3 dipeptide modifications have shown improved activity and physiochemical properties in related compounds .

  • Introduction of polar groups at specific positions enhances solubility while maintaining biological activity .

  • The butyl chain in N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide potentially offers a balance between lipophilicity and water solubility.

Comparison with Related Compounds

Structural Analogs

The following table compares N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide with structurally related compounds:

CompoundKey Structural DifferenceUnique Features
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamideLacks butyl chainSimpler structure, lower lipophilicity
N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamideEthyl vs. butyl chainEnhanced water solubility
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamideContains trifluoromethyl groupEnhanced lipophilicity, potentially improved metabolic stability
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamideContains piperidine moietyPotentially improved bioavailability

Activity Comparison

The relative activities of these related compounds provide insights into the potential effectiveness of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityImmunomodulatory Effect
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamideModerate (predicted)Moderate (predicted)Moderate (predicted)
N-ethyl-α-(2-imino-4-oxothiazolidin-5-yl)acetamideModerateNot reportedModerate
Dipeptide-modified 2-imino-thiazolidinonesEnhancedVariableEnhanced

Current Research and Applications

Medicinal Chemistry Applications

Current research on 2-imino-4-thiazolidinone derivatives focuses on several therapeutic areas:

  • Infection control: Development of novel antimicrobial agents to address growing resistance to conventional antibiotics.

  • Metabolic disorders: Investigation of compounds with potential for treating diabetes and related metabolic conditions.

  • Autoimmune diseases: Exploration of their potential as S1P1 receptor agonists for treating multiple sclerosis and other autoimmune disorders .

Structural Optimization Strategies

Ongoing research efforts aim to enhance the properties of these compounds through:

  • Modification of the N-3 position with dipeptides or other functional groups to improve solubility and bioavailability .

  • Introduction of specific substituents at the C-5 position to enhance potency and selectivity.

  • Optimization of the aliphatic chain length to balance lipophilicity and water solubility.

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